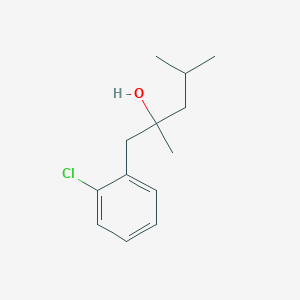
Hexane, 3,3,4,4-tetraethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,4,4-Tetraethylhexane is an organic compound with the molecular formula C14H30 It is a branched alkane, characterized by the presence of four ethyl groups attached to the third and fourth carbon atoms of a hexane backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-tetraethylhexane typically involves the alkylation of hexane with ethyl groups. One common method is the Friedel-Crafts alkylation, where hexane is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of 3,3,4,4-tetraethylhexane can be achieved through catalytic hydrogenation of the corresponding olefin, 3,3,4,4-tetraethylhexene. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Types of Reactions:
Oxidation: 3,3,4,4-Tetraethylhexane can undergo oxidation reactions to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction reactions are less common for alkanes, but under extreme conditions, hydrogenation can occur.
Substitution: Halogenation is a typical substitution reaction for alkanes. For example, 3,3,4,4-tetraethylhexane can react with chlorine or bromine to form the corresponding haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Chlorine or bromine in the presence of UV light or a radical initiator.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Hydrogenated alkanes.
Substitution: Haloalkanes.
科学研究应用
3,3,4,4-Tetraethylhexane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 3,3,4,4-tetraethylhexane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and permeability. Its molecular targets include hydrophobic regions of proteins and lipid membranes. The pathways involved are typically non-specific hydrophobic interactions rather than specific biochemical pathways.
相似化合物的比较
3,3,4,4-Tetramethylhexane: Similar in structure but with methyl groups instead of ethyl groups.
2,2,5,5-Tetraethylhexane: Another branched alkane with ethyl groups on different carbon atoms.
Hexane: The parent compound without any branching.
Uniqueness: 3,3,4,4-Tetraethylhexane is unique due to the specific placement of the ethyl groups, which significantly affects its physical properties such as boiling point, melting point, and solubility. Compared to its analogs, it has a higher molecular weight and different steric effects, influencing its reactivity and interactions.
属性
CAS 编号 |
5171-86-8 |
|---|---|
分子式 |
C14H30 |
分子量 |
198.39 g/mol |
IUPAC 名称 |
3,3,4,4-tetraethylhexane |
InChI |
InChI=1S/C14H30/c1-7-13(8-2,9-3)14(10-4,11-5)12-6/h7-12H2,1-6H3 |
InChI 键 |
PGZWQYVRUOIRTH-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(CC)C(CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2-formamido-4-methylpentanoic acid](/img/structure/B14742305.png)
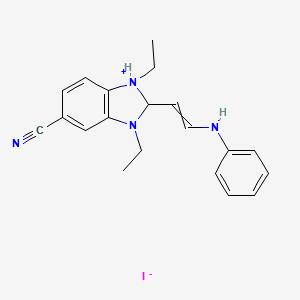
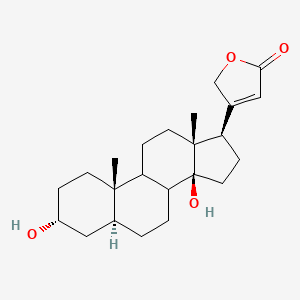
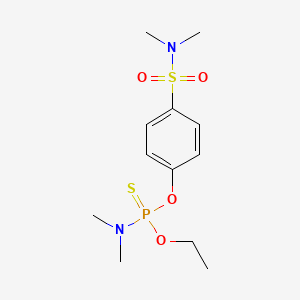

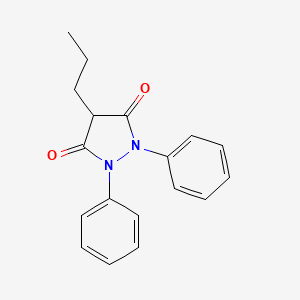

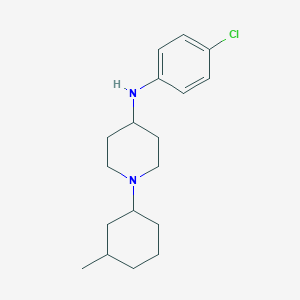
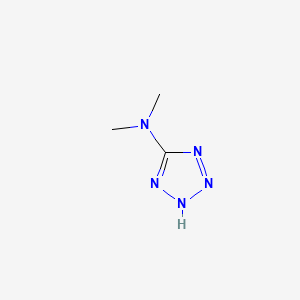


![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
![2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14742387.png)
